molecular formula C19H17F3N2O2 B117033 SGA360 CAS No. 680611-86-3

SGA360

Katalognummer: B117033
CAS-Nummer: 680611-86-3
Molekulargewicht: 362.3 g/mol
InChI-Schlüssel: BMIOASGFHBRKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SGA360 (1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol) is a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM) developed to bias AHR signaling toward anti-inflammatory pathways without inducing DRE (dioxin response element)-dependent transcriptional activity . Structurally derived from WAY-169916, this compound was optimized to eliminate estrogen receptor (ER) binding while enhancing AHR affinity . Key properties include:

  • Mechanism: Cytoplasmic retention of AHR, suppressing NF-κB/p65 and AHR co-recruitment to inflammatory gene promoters (e.g., Ptgs2, Il1b) .
  • Applications: Anti-inflammatory effects in LPS-induced septic shock, MSU crystal-induced gout, and TPA-mediated ear edema models .
  • Specificity: Requires high-affinity AHRb isoforms for activity; ineffective in AHRd or AHR-deficient models .

Vorbereitungsmethoden

Overview of SGA360 Synthesis

This compound is synthesized through a sequence of reactions starting from substituted indazole precursors. The synthesis emphasizes structural modifications to enhance AHR binding affinity while eliminating estrogen receptor (ER) interactions . Key steps include:

  • Indazole core functionalization with trifluoromethyl and allyl groups.

  • Methoxy group incorporation to block ER binding.

  • Purification and characterization via chromatography and spectroscopic methods.

Starting Materials and Reagents

The synthesis begins with commercially available precursors and specialized reagents:

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde (Compound 6 ): Serves as the trifluoromethylated aromatic backbone.

  • 3,4-Dimethoxyphenylmagnesium bromide : Introduces methoxy groups critical for ER binding ablation.

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Activates carbonyl groups for nucleophilic substitution.

  • N-Methylmorpholine (NMM) : Facilitates coupling reactions.

Reactions are conducted under anhydrous conditions using tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents .

Step-by-Step Synthesis Protocol

Formation of Intermediate 9

Compound 6 (5.0 g, 24.02 mmol) reacts with CDMT (5.06 g, 28.81 mmol) and NMM (7.92 mL, 72.06 mmol) in anhydrous THF. After 1 hour, N,O-dimethylhydroxylamine hydrochloride (2.5 g, 24.02 mmol) is added, and the mixture is stirred for 8 hours. Workup involves extraction with ethyl acetate, washing with sodium carbonate and hydrochloric acid, and drying over Na₂SO₄ .

Yield : ~90% (white solid).

Grignard Reaction to Form Intermediate 10

Intermediate 9 (2.5 g, 9.96 mmol) is treated with 3,4-dimethoxyphenylmagnesium bromide in THF at 0°C. After 2 hours, the reaction is quenched with ethanol/HCl, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexanes, 1:9) .

Yield : 81% (white solid; mp 78–80°C).
1H NMR (CDCl₃) : δ 7.84–7.71 (m, 3H), 3.90 (s, 3H), 3.64 (s, 3H).

Cyclization to Indazole Derivatives (12 and 13)

Intermediate 10 undergoes microwave-assisted cyclization with anhydrous hydrazine in pyridine (250W, 100°C, 1 hour). The crude product is purified to yield 12 (94% yield, mp 134–136°C) .

**Key Analytical Data for 12 :

  • ESI-MS : m/z 329 [M+H]⁺.

  • 1H NMR (DMSO-d₆) : δ 13.58 (s, 1H), 7.91 (d, J=8.0 Hz).

Parallel synthesis of 13 from intermediate 11 follows identical conditions, yielding 93% (mp 175–177°C) .

Allylation to Form this compound

Intermediate 12 (1.5 g, 4.66 mmol) is alkylated with allyl bromide (1.36 g, 11.26 mmol) in DMF at 60°C for 4 hours. The product is purified via silica gel chromatography (1% ethyl acetate/hexanes) .

Yield : 40% (white solid; mp 96–98°C).
Final Structure Verification :

  • 1H NMR (CDCl₃) : δ 7.88 (d, J=8.0 Hz), 5.95 (m, 1H), 5.25 (d, J=17.0 Hz).

  • Canonical SMILES : C=CCN1N=C(C2=CC=C(OC)C=C2OC)C3=CC=CC(C(F)(F)F)=C31 .

Purification and Analytical Characterization

Chromatographic Purification

  • Silica Gel Column : Ethyl acetate/hexanes gradients (1:9 to 1:2) resolve intermediates and final product.

  • TLC Monitoring : Rf values validated using aluminum-supported silica plates .

Spectroscopic Data

ParameterValue for this compoundSource
Molecular Formula C₁₉H₁₇F₃N₂O₂
Molecular Weight 362.4 g/mol
Melting Point 96–98°C
1H NMR δ 7.88 (d), 5.95 (m), 5.25 (d)
ESI-MS m/z 362.9 [M+H]⁺

Physicochemical Properties and Formulation

Solubility and Stability

  • Solubility : 10 mg/mL in DMSO; 2.5 mg/mL in ethanol .

  • Storage : -20°C in anhydrous DMF or DMSO; stable for 1 month .

In Vivo Formulation Considerations

For preclinical studies, this compound is dissolved in PBS/ethanol (1:2) at 0.33 mg/mL to ensure bioavailability .

Process Optimization and Yield Enhancement

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction time from 24 hours to 1 hour while improving yield (94% vs. 70% conventional heating) .

Allylation Efficiency

Excess allyl bromide (2.4 equiv) and elevated temperature (60°C) maximize N-allylation yield (40%), though competing O-allylation necessitates chromatographic separation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SGA360 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

In Vivo Efficacy in Inflammatory Models

  • TPA-Mediated Ear Edema Model : In studies using the 12-O-tetradecanoylphorbol-13-acetate (TPA) model, SGA360 demonstrated significant inhibition of ear swelling and inflammatory gene induction in C57BL6/J mice. However, this effect was absent in Ahr(-/-) mice, underscoring the role of AhR in mediating these responses .
  • LPS-Induced Endotoxic Shock : this compound was effective in mitigating LPS-induced lethality and inflammatory signaling in mouse models. The compound reduced mortality rates and attenuated tissue inflammation by inhibiting macrophage migration and cytokine production .
  • Monosodium Urate Crystal Gout Model : In models simulating gout, this compound reduced joint edema and inhibited neutrophil infiltration into the peritoneum following monosodium urate crystal exposure. This suggests its potential utility in treating gout-related inflammation .

RNA Sequencing Insights

RNA sequencing analyses have revealed that this compound significantly downregulates numerous inflammatory genes known to be regulated by AhR. These findings support its role as an effective anti-inflammatory agent by demonstrating a broad impact on gene expression profiles associated with inflammation .

Comparative Data Table

Application Area Model Used Effect Observed Reference
TPA-Mediated Ear EdemaC57BL6/J MiceSignificant reduction in ear swelling
LPS-Induced Endotoxic ShockMouse ModelReduced mortality and inflammatory signaling
Monosodium Urate GoutMouse ModelMitigated joint edema and cell infiltration

Vergleich Mit ähnlichen Verbindungen

SGA360 vs. TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)

Parameter This compound TCDD
AHR Activity SAhRM (antagonizes DRE-dependent activity) Full agonist (DRE-dependent and -independent)
Nuclear Translocation Fails to induce AHR nuclear migration Strongly induces nuclear translocation
Toxicity Non-toxic; no DRE-mediated effects Highly toxic (e.g., carcinogenicity)
Anti-Inflammatory Suppresses Il1b, Tnfa, Ccl20 via AHRb Paradoxically exacerbates inflammation via DRE activation
Cholesterol Regulation Represses Hmgcr, Fdft1 via SREBP-2 proteolysis Weak repression; toxic side effects limit utility

Key Findings :

  • This compound lacks TCDD’s toxicity by avoiding DRE binding, making it safer for chronic use .
  • In LPS-challenged mice, this compound increased survival by 40% in AHRb mice, while TCDD worsened outcomes .

This compound vs. SGA315

Parameter This compound SGA315
AHR Agonism No intrinsic agonist activity Partial agonist (20% of TCDD’s CYP1A1 induction)
Lipid Regulation Represses Hmgcr, Fdft1 via SREBP-2 Similar repression but with partial AHR activation
Inflammation Blocks Ccl20, Ptgs2 in macrophages Less effective in NF-κB suppression

Key Findings :

  • This compound’s lack of agonism reduces off-target risks compared to SGA315 .
  • Both ligands inhibit cholesterol synthesis genes, but this compound shows stronger dose-dependent repression .

This compound vs. GNF351

Parameter This compound GNF351
AHR Binding High affinity (SAhRM-specific) High affinity (complete antagonist)
Anti-Inflammatory Reduces edema via AHRb No efficacy in TPA-induced edema
Mechanism Cytoplasmic AHR retention Blocks AHR nuclear translocation

Key Findings :

  • GNF351 antagonizes this compound’s effects, confirming this compound’s AHR dependency .
  • Unlike GNF351, this compound retains therapeutic utility in AHRb-expressing systems .

This compound vs. WAY-169916

Parameter This compound WAY-169916
Receptor Cross-Talk No ER binding Binds ER and AHR
AHR Affinity Enhanced (Kd ~10 nM) Lower affinity; ER competition reduces efficacy
Therapeutic Window Broader (no ER side effects) Limited by ER-mediated toxicity

Key Findings :

  • Structural modifications in this compound eliminated ER binding, improving specificity .

Mechanistic Insights and Clinical Implications

  • AHR Isoform Specificity : this compound’s efficacy in AHRb mice highlights the importance of genetic profiling for personalized therapies .
  • DRE-Independent Pathways : this compound’s suppression of Ccl20 and Ptgs2 without DRE binding avoids TCDD-like toxicity, making it a viable candidate for chronic inflammatory diseases .
  • Lipid Metabolism : Repression of SREBP-2-mediated cholesterol synthesis positions this compound as a dual-action agent for metabolic-inflammatory disorders .

Biologische Aktivität

SGA360, a selective modulator of the aryl hydrocarbon receptor (AhR), has garnered attention for its unique biological activities, particularly in the context of inflammation and cholesterol metabolism. This article delves into the compound's mechanisms, effects on various biological systems, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is characterized as a selective AhR modulator (SAhRM) that does not induce the typical nuclear translocation associated with traditional AhR agonists. Instead, it enhances cytoplasmic localization of the receptor, which is pivotal in its anti-inflammatory properties and modulation of cholesterol homeostasis .

Inhibition of Inflammatory Responses

This compound has demonstrated significant anti-inflammatory effects in various experimental models:

  • LPS-Induced Endotoxic Shock : In mouse models, this compound significantly reduced lethality and inflammatory signaling associated with lipopolysaccharide (LPS) exposure. This effect was dependent on the presence of a high-affinity allelic variant of AhR .
  • Monosodium Urate Crystal Gout Model : Topical application of this compound mitigated joint edema, further supporting its role in acute inflammation management by inhibiting neutrophil and macrophage migration .

Regulation of Cholesterol Metabolism

This compound also plays a role in cholesterol metabolism by modulating the expression of NPC1L1, a key protein involved in cholesterol absorption:

  • In human Caco-2 cells, treatment with this compound resulted in a ~30% reduction in cholesterol absorption, which was linked to decreased expression levels of NPC1L1 mediated through AhR activation .

Table 1: Effects of this compound on Inflammatory Markers

Model Treatment Outcome Reference
LPS-Induced ShockThis compoundReduced mortality and inflammatory signaling
Monosodium Urate CrystalTopical this compoundDecreased joint edema
Caco-2 CellsThis compound30% reduction in cholesterol absorption

Case Study 1: this compound in Acute Inflammation

In an experimental setup involving LPS-induced septic shock, this compound was administered to mice. The results indicated a significant reduction in mortality compared to control groups. RNA sequencing revealed that this compound treatment downregulated genes associated with inflammation such as IL-6 and TNF-α across multiple tissues including lung and liver .

Case Study 2: Cholesterol Absorption Modulation

In vitro studies using human intestinal Caco-2 cells demonstrated that this compound effectively reduced NPC1L1 expression. This reduction correlated with decreased cholesterol uptake, highlighting its potential utility in managing dyslipidemia .

Research Findings

Recent studies underscore the importance of AhR in mediating both inflammatory responses and cholesterol metabolism. The selective modulation by this compound suggests that it could serve as a therapeutic agent for conditions characterized by excessive inflammation or dysregulated cholesterol levels.

Q & A

Q. What molecular mechanisms underlie SGA360's modulation of the aryl hydrocarbon receptor (AHR) in inflammatory repression?

Basic Research Focus
this compound acts as a selective AHR modulator (SAhRM) that inhibits inflammatory signaling through AHR-dependent pathways without requiring AHR binding to xenobiotic response elements (XRE). For example, in LPS-treated macrophages, this compound represses pro-inflammatory genes (e.g., Il1b, Il6, Tnfa) and AHR targets like Ahrr and Cyp1b1 by promoting cytoplasmic retention of AHR, thereby blocking nuclear translocation . This mechanism contrasts with classical agonists (e.g., TCDD), which induce AHR/XRE-driven gene expression. Key methodologies to validate this include qRT-PCR for gene expression and RNA sequencing (RNA-seq) to profile pathway-specific repression .

Q. How can researchers design experiments to evaluate this compound's dose-dependent effects on cholesterol biosynthesis genes?

Advanced Experimental Design
A controlled in vitro approach involves treating Caco-2 cells with this compound (e.g., 1–10 µM) alongside lovastatin (to induce cholesterol synthesis) for 48 hours, followed by RNA-seq and qRT-PCR to quantify changes in cholesterol pathway genes (HMGCR, FDFT1, SQLE). Dose-response curves and protein analysis (e.g., Wes™ Simple Western) for SREBP-2 cleavage can clarify mechanistic thresholds. Notably, this compound reduces mature SREBP-2 levels by enhancing proteolysis, independent of SCAP/INSIG1 regulation . Include calcium chelation assays (e.g., BAPTA/AM) to test calcium's role in SREBP-2 modulation .

Q. How should contradictory data between in vitro and in vivo models of this compound's anti-inflammatory efficacy be analyzed?

Data Contradiction Analysis
While this compound suppresses LPS-induced inflammation in cultured macrophages by >70% , its in vivo efficacy in TPA-induced ear edema models is contingent on AHR expression. In AHR-knockout mice, this compound fails to reduce edema, highlighting AHR dependency . To resolve discrepancies:

  • Compare ligand bioavailability and tissue-specific AHR isoform expression (e.g., AHRb vs. AHRd).
  • Use siRNA knockdown in primary cells to isolate AHR-mediated effects.
  • Validate with parallel in vitro/in vivo RNA-seq datasets to identify compensatory pathways.

Q. Which key genes and pathways are most sensitive to this compound-mediated repression in cholesterol metabolism?

Basic Mechanistic Insight
this compound significantly downregulates NPC1L1 (a cholesterol transporter) and cholesterol synthesis genes (HMGCR, IDI1, MVD) by attenuating SREBP-2 transcriptional activity. RNA-seq data from Caco-2 cells show 1.5–2.5-fold repression of these genes under lovastatin co-treatment . Notably, this compound’s inhibition of NPC1L1 is independent of direct AHR/DRE binding, implicating protein-protein interactions with SREBP-2 .

Q. What methodological considerations are critical when applying RNA-seq to study this compound's transcriptional effects?

Advanced Methodology

  • Normalization : Use spike-in controls (e.g., ERCC) to account for variability in lovastatin-treated vs. This compound-treated samples.
  • Pathway Analysis : Tools like DAVID or GSEA should prioritize lipid biosynthesis (GO:0008610) and inflammation (GO:0006954) ontologies.
  • Validation : Confirm RNA-seq hits with qRT-PCR (≥3 biological replicates) and protein assays (e.g., Wes™ for SREBP-2) .
  • Thresholds : Apply adjusted p-values (<0.05) and log2 fold changes (>1.5) to filter significant hits .

Q. What role does SREBP-2 proteolysis play in mediating this compound's suppression of cholesterol synthesis?

Advanced Mechanistic Analysis
this compound enhances proteolytic degradation of mature SREBP-2 (mSREBP-2) via AHR-dependent cytoplasmic interactions, reducing transcriptional activation of cholesterol genes. Key evidence:

  • Time-Course Experiments : 24–48 hour treatments show progressive mSREBP-2 depletion .
  • Cycloheximide Chase Assays : Demonstrate accelerated mSREBP-2 turnover in this compound-treated cells .
  • Calcium Chelation : BAPTA/AM reverses this compound’s suppression of mSREBP-2, implicating calcium signaling in this process .

Q. Which in vitro models are most suitable for studying this compound's anti-inflammatory activity?

Basic Model Selection

  • Primary Macrophages : Isolate peritoneal macrophages from wild-type and AHR-knockout mice to test ligand specificity .
  • Caco-2 Cells : Ideal for cholesterol uptake studies due to endogenous NPC1L1/SREBP-2 expression .
  • HEK293T AHR Reporter Lines : Validate AHR activation/repression using XRE-driven luciferase assays .

Q. How do structural differences between this compound and SGA315 influence their efficacy in gene repression?

Advanced Comparative Analysis
SGA315 exhibits stronger repression of cholesterol synthesis genes (FDFT1, IDI1) and induces partial CYP1A1 expression (~20% of TCDD’s effect), whereas this compound lacks CYP1A1 induction. This divergence stems from:

  • Ligand-Receptor Dynamics : Molecular docking studies suggest SGA315 has higher AHR binding affinity.
  • Dose-Response : SGA315 achieves 50% repression of HMGCR at 5 µM vs. 10 µM for this compound .
  • Functional Assays : Use luciferase reporters under SREBP-2 promoters to quantify transcriptional inhibition .

Eigenschaften

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIOASGFHBRKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470214
Record name 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680611-86-3
Record name 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, a 1.3 M tetrahydrofuran solution of lithium(trimethylsilyl)amide (1.26 L, 1.63 mol) was added to a cold (−15 to −10° C.) stirred solution of 3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole (0.250 kg, 0.766 mol) in tetrahydrofuran (1.66 kg, 1.87 L) and dimethylformamide (0.227 kg, 0.240 L). The addition was carried out over 40-50 min and the temperature of the reaction mixture was maintained at −15 to −10° C. during the course of the addition. The reaction mixture was then warmed to 15-20° C. over about 1 hour. Allyl bromide (0.282 kg, 0.202 L, 2.33 mol) was added over 20-30 min. The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h. Anhydrous 2B alcohol (anhydrous ethanol with 0.5 to 0.6% by weight of toluene as a denaturant, 04.08 kg, 0.500 L) was then added to the reaction mixture. The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L. An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate. The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L. The stirred concentrate was first cooled to 15-20° C. over 3 h and then to 5-10° C. over 1 h. The mixture was stirred for 2 h at 5-10° C. The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period. The product was then isolated by filtration, washed with cold (5-10° C.) 2B alcohol (2×0.3 L), and dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C. The yield of 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole was 0.18 kg (64% of theory).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
1.87 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0.202 L
Type
reactant
Reaction Step Two
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
lithium(trimethylsilyl)amide
Quantity
1.26 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.